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4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Documentation Hub

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  • Product: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide
  • CAS: 954574-19-7

Core Science & Biosynthesis

Foundational

Chemical Structure & Synthetic Profile: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide

[1] Part 1: Executive Summary & Structural Logic Compound Identity: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Role: Pharmacophoric Scaffold / High-Value Synthetic Intermediate Primary Domain: Medicinal Chemistry (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Structural Logic

Compound Identity: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Role: Pharmacophoric Scaffold / High-Value Synthetic Intermediate Primary Domain: Medicinal Chemistry (Epigenetics & Fragment-Based Drug Discovery)

This guide analyzes the chemical architecture and synthetic utility of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide . While often encountered as a specific building block in high-throughput screening (HTS) libraries, this molecule represents a "privileged structure" in drug design, particularly within the development of Class I Histone Deacetylase (HDAC) inhibitors and Sirtuin modulators .

Its significance lies in its tripartite structure:

  • The "Warhead" Potential (Benzamide Core): The 2-chloro-4-aminobenzamide moiety is a bioisostere often used to optimize the "zinc-binding group" (ZBG) region of metalloenzyme inhibitors.

  • The Conformational Lock: The ortho-chloro substituent introduces steric strain, twisting the amide bond out of planarity with the phenyl ring. This "atropisomeric bias" is a critical design element for improving selectivity in protein binding pockets.

  • The Recognition Tail (Picolyl): The N-(pyridin-2-ylmethyl) group provides a secondary interaction point, capable of hydrogen bonding or metal chelation, often targeting the "rim" region of an enzyme's active site.

Part 2: Chemical Structure Analysis (The "Why")

Electronic & Steric Pharmacophore Map

The molecule functions as a push-pull system. The understanding of these electronic effects is vital for rationalizing its reactivity and binding affinity.

FeatureChemical NatureMechanistic Impact
4-Amino Group Electron Donor (+M effect)Increases electron density on the amide carbonyl via resonance, enhancing its potential as a Hydrogen Bond Acceptor (HBA) or Zinc ligand.
2-Chloro Group Steric/Inductive (-I effect)Critical Feature: Forces the amide group to rotate out of the phenyl plane (dihedral angle twist). This prevents flat stacking and improves solubility while pre-organizing the molecule for specific "bent" binding pockets.
Pyridine Nitrogen Basic Center / LigandActs as a distal binding element. In HDACs, this often interacts with surface residues near the tunnel entrance.
Methylene Linker Flexible HingeAllows the pyridine ring to adopt optimal orientation relative to the benzamide core.
Physicochemical Profile

Data estimated based on structural fragments and analogous benzamide scaffolds.

PropertyValue (Approx.)Significance
Molecular Weight 261.71 g/mol Fragment-like (<300 Da); Ideal for FBDD.
cLogP ~1.5 - 1.9Moderate lipophilicity; likely good membrane permeability.
TPSA ~80 ŲWell within the "Rule of 5" for oral bioavailability.
pKa (Pyridine) ~5.2Protonated at acidic pH; neutral at physiological pH (7.4).
pKa (Aniline) ~2.5Remains neutral at physiological pH.

Part 3: Synthetic Protocol (The "How")

Retrosynthetic Logic

The most robust route involves the amide coupling of 4-amino-2-chlorobenzoic acid with 2-picolylamine (2-(aminomethyl)pyridine).

Critical Consideration: The 4-amino group on the benzoic acid is nucleophilic. To prevent self-polymerization during activation, one might consider using a Boc-protected intermediate (4-(Boc-amino)-2-chlorobenzoic acid). However, due to the lower nucleophilicity of the aniline nitrogen compared to the aliphatic amine of the picolyl group, a direct coupling is often feasible if stoichiometry is strictly controlled.

Interaction & Workflow Diagram (DOT)

Synthesis_Workflow Start1 4-amino-2-chlorobenzoic acid (Core Scaffold) Reagent Coupling Agent: HATU + DIPEA (Solvent: DMF) Start1->Reagent Activation Start2 2-Picolylamine (Tail Moiety) Inter Activated Ester Intermediate Start2->Inter Nucleophilic Attack Reagent->Inter In situ formation Product Target Molecule: 4-amino-2-chloro-N- (pyridin-2-ylmethyl)benzamide Inter->Product Amide Bond Formation Purify Purification: Flash Column (DCM:MeOH) Product->Purify Workup

Caption: One-pot amide coupling workflow utilizing HATU activation to minimize side reactions.

Detailed Experimental Procedure

Note: This protocol assumes a "Senior Scientist" level of execution, emphasizing yield optimization and purity.

Reagents:

  • 4-Amino-2-chlorobenzoic acid (1.0 eq)

  • 2-Picolylamine (1.1 eq)

  • HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 eq) [N,N-Diisopropylethylamine]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 4-amino-2-chlorobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 eq) in one portion. Allow the activation to proceed for 10–15 minutes (solution typically turns yellow/orange).

  • Addition: Dropwise add 2-picolylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS for the consumption of the acid (M-H peaks) and formation of the product (M+H ~262).

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water (x3, to remove DMF), and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10% MeOH).

  • Validation: Verify structure via ¹H NMR (DMSO-d₆) and HRMS.

Self-Validating Check:

  • NMR Diagnostic: Look for the amide triplet (or broad singlet) around 8.5–9.0 ppm. The pyridine protons should appear as a distinct set of 4 aromatic signals (approx 7.2–8.6 ppm). The 2-chloro substituent will cause a downfield shift of the adjacent aromatic proton on the benzamide ring.

Part 4: Biological Context & Applications[2][3]

Epigenetic Modulation (HDAC/Sirtuins)

This molecule is structurally homologous to the "Cap-Linker" region of Entinostat (MS-275) and Mocetinostat .

  • Mechanism: In Class I HDACs, the benzamide moiety enters the active site tunnel. The 2-chloro group is crucial for fitting into the "foot pocket" adjacent to the catalytic Zinc ion.

  • Utility: Researchers use this specific compound to test the selectivity of the "foot pocket." By varying the "tail" (using the pyridine methyl group), scientists can probe the surface rim of the HDAC enzyme to differentiate between HDAC1, HDAC2, and HDAC3 isoforms.

Pathway Logic Diagram (DOT)

Biological_Pathway Compound 4-amino-2-chloro-N- (pyridin-2-ylmethyl)benzamide Target Class I HDACs (HDAC 1/2/3) Compound->Target Binds Active Site Mech Mechanism: Zinc Chelation / Foot Pocket Occupation Target->Mech Inhibition Effect Hyperacetylation of Histones Mech->Effect Prevents Deacetylation Outcome Transcriptional Reactivation (Tumor Suppressor Genes) Effect->Outcome Epigenetic Remodeling

Caption: Proposed mechanism of action within the epigenetic regulation pathway.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9797919 (Analogous Structure: N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide). Retrieved from [Link]

  • Limburg, J., et al. (2019). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Journal of Medicinal Chemistry. (Contextual grounding for 2-substituted benzamide kinetics).

  • Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available at: [Link]

  • MolPort. Compound Data: N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide.[1] Available at: [Link]

Sources

Exploratory

Technical Monograph: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide

This technical guide provides an in-depth structural and synthetic analysis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a significant pharmacophore scaffold used in medicinal chemistry, particularly in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a significant pharmacophore scaffold used in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and kinase ligands.[1]

[1][2]

Chemical Identity & Digital Representation[1][3]

This section establishes the definitive chemical identity of the compound.[1] The SMILES string provided is canonicalized to ensure compatibility with cheminformatics software (RDKit, OEChem, Schrödinger).

Identifier Value
Common Name 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide
CAS Registry Number 954574-19-7
Molecular Formula C₁₃H₁₂ClN₃O
Molecular Weight 261.71 g/mol
Canonical SMILES Nc1cc(Cl)c(C(=O)NCc2ccccn2)cc1
Isomeric SMILES Nc1cc(Cl)c(C(=O)NCc2ccccn2)cc1
InChI String InChI=1S/C13H12ClN3O/c14-11-7-10(15)5-6-12(11)13(18)17-8-9-3-1-2-4-16-9/h1-7H,8,15H2,(H,17,18)
InChIKey Computed from SMILES:VZXYQDQJLZQJOS-UHFFFAOYSA-N
Structural Anatomy

The molecule consists of three distinct pharmacophoric elements:

  • The Core (Benzamide): A 2-chloro-4-aminobenzoyl moiety.[1][2] The 2-chloro substituent introduces steric bulk, forcing the amide bond out of planarity with the phenyl ring, which can improve selectivity by locking the conformation.[1]

  • The Linker (Amide): A hydrogen-bond donor/acceptor motif critical for protein backbone interactions.

  • The Head Group (Pyridin-2-ylmethyl): A basic pyridine ring connected via a methylene bridge, often serving as a "cap" group or a hinge-binder in kinase targets.[1]

Physicochemical Profile & Drug-Likeness[1][4][5][6]

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays (ADME).

Property Value (Predicted) Implication
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; likely good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~68 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 2 (Aniline -NH₂, Amide -NH)Critical for solvent interactions and target binding.[1]
H-Bond Acceptors 3 (Pyridine N, Amide O, Aniline N)Facilitates hydrogen bonding networks.[1]
pKa (Pyridine N) ~5.2The pyridine nitrogen is weakly basic; likely unprotonated at physiological pH (7.4).
pKa (Aniline N) ~2.5The aniline nitrogen is very weakly basic due to electron withdrawal by the phenyl ring.

Synthetic Methodology

The synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide is typically achieved via a convergent amide coupling strategy.[1] This protocol prioritizes yield and purity, utilizing standard peptide coupling reagents to avoid harsh conditions that could degrade the pyridine ring.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available precursors:[1]

  • Fragment A (Acid): 4-amino-2-chlorobenzoic acid (CAS: 2499-02-7)[1]

  • Fragment B (Amine): 2-Picolylamine (2-(Aminomethyl)pyridine) (CAS: 3731-51-9)[1]

Optimized Protocol (Step-by-Step)

Reagents:

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[1]

  • HOBt (Hydroxybenzotriazole) or HOAt (for faster kinetics)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Procedure:

  • Activation: Charge a reaction vessel with 4-amino-2-chlorobenzoic acid (1.0 eq) and anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq) and stir at 0°C for 10 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Allow the active ester to form for 30 minutes at 0°C.

  • Amine Addition: Add 2-picolylamine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via LC-MS (Target Mass [M+H]+ = 262.08).

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.[1] Note: Avoid acidic washes, as the pyridine moiety will protonate and extract into the aqueous phase.[1]

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 4-amino-2-chlorobenzoic acid Activation Activation: EDC/HOBt/DIPEA (Active Ester Formation) Start->Activation DMF, 0°C Coupling Coupling: + 2-Picolylamine (Nucleophilic Attack) Activation->Coupling Intermediate Workup Workup: EtOAc Extraction (Avoid Acidic Wash) Coupling->Workup 16h, RT Product Product: 4-amino-2-chloro-N- (pyridin-2-ylmethyl)benzamide Workup->Product Purification

Caption: Convergent synthesis workflow utilizing carbodiimide-mediated amide coupling.

Analytical Validation

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Triplet or broad singlet at ~8.8–9.0 ppm (coupling to CH₂).

  • Pyridine Ring: Four aromatic protons. The proton adjacent to Nitrogen (H-6) typically appears as a doublet at ~8.5 ppm.

  • Benzene Ring:

    • H-3 (meta to amine, ortho to Cl): Doublet ~6.7 ppm.[1]

    • H-5 (ortho to amine): Doublet of doublets ~6.5 ppm.

    • H-6 (ortho to amide): Doublet ~7.3 ppm.

  • Methylene (-CH₂-): Doublet at ~4.5 ppm (coupling to NH).[1]

  • Aniline (-NH₂): Broad singlet at ~5.8 ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive (+).

  • Parent Ion [M+H]⁺: 262.08 (³⁵Cl isotope) and 264.08 (³⁷Cl isotope) in a 3:1 characteristic ratio.

Medicinal Chemistry Applications

This molecule serves as a "Privileged Scaffold" in drug discovery, particularly for Histone Deacetylase (HDAC) inhibitors and Kinase inhibitors.[1]

Pharmacophore Logic

The 4-amino group acts as a versatile handle for derivatization.[1] By reacting the 4-amino group with various electrophiles (isocyanates, acid chlorides), researchers can extend the molecule to create "Cap" groups that interact with the solvent-exposed surface of the protein target.[1]

  • HDAC Inhibition: The benzamide motif is a classic Zinc Binding Group (ZBG). However, in this specific orientation (reverse amide), the pyridine-methyl group often acts as a surface recognition element, while the 4-amino group is extended to reach the zinc ion in the catalytic pocket.[1]

  • Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder (acceptor), while the amide NH serves as a donor, mimicking the Adenine ring of ATP.[1]

Mechanistic Interaction Map[1]

Interaction_Map Pyridine Pyridine Ring (Head Group) Hinge Kinase Hinge Region (H-Bonding) Pyridine->Hinge H-Bond Acceptor Amide Amide Linker (-CONH-) Amide->Hinge H-Bond Donor Phenyl Phenyl Core (2-Cl, 4-NH2) Pocket Hydrophobic Pocket (Steric Fit) Phenyl->Pocket Pi-Stacking / Hydrophobic Extension Derivatization Point (Library Generation) Phenyl->Extension 4-NH2 Handle

Caption: Pharmacophoric mapping of the scaffold against generic kinase/HDAC binding pockets.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-amino-2-chloro-N-[(pyridin-2-yl)methyl]benzamide. Link

  • PubChem. (2024).[3] Compound Summary for CID 954574-19-7. National Center for Biotechnology Information. Link

  • Limburg, D. C., et al. (2018).[1] Benzamide derivatives as HDAC inhibitors: Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for benzamide scaffold utility).

  • Dana Bioscience. (2024). Catalog Entry: 4-Amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide. Link

Sources

Exploratory

Biological Activity of 4-Amino-2-Chloro-N-(Pyridin-2-ylmethyl)benzamide Analogs

This guide provides an in-depth technical analysis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide and its structural analogs. These compounds represent a privileged scaffold in medicinal chemistry, primarily recogni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide and its structural analogs. These compounds represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent biological activity as Class I Histone Deacetylase (HDAC) inhibitors , with emerging applications in modulating Lysine Specific Demethylase 1 (LSD1/KDM1A) .

A Technical Guide for Drug Development

Executive Summary: The Pharmacophore

The molecule 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide functions as a high-value pharmacophore for epigenetic modulation. Structurally, it belongs to the benzamide class of HDAC inhibitors (HDACi), distinct from hydroxamates (like Vorinostat) due to their kinetic selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and slower "on/off" binding rates.[1]

Core Biological Profile:

  • Primary Target: Histone Deacetylases (Class I isoform selectivity).[2]

  • Mechanism: Zinc-dependent active site blockade leading to hyperacetylation of histones (H3/H4).

  • Therapeutic Indication: Hematological malignancies (CTCL, AML), solid tumors, and potentially neurodegenerative disorders.[1]

  • Key Advantage: The 2-chloro and 4-amino substitutions on the phenyl ring significantly enhance metabolic stability and potency compared to unsubstituted benzamides.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity is dictated by a tripartite structure.[1] Modifications to any of these three domains drastically alter the potency and isoform selectivity.[1]

Structural DomainChemical ComponentBiological Function
Cap Group 4-amino-2-chloro-phenylSurface Recognition: Interacts with the rim of the HDAC active site. The 2-chloro group provides steric hindrance that locks the conformation, improving fit within the enzyme pocket.[1] The 4-amino group acts as a hydrogen bond donor.
Linker Amide (-CONH-)Channel Occupancy: Spans the narrow hydrophobic channel connecting the surface to the catalytic zinc ion.
ZBG (Zinc Binding Group) Pyridin-2-ylmethylActive Site Chelation: The pyridine nitrogen (and potentially the amide carbonyl) coordinates with the catalytic Zn²⁺ ion at the base of the active site, halting enzymatic deacetylation.
2.1. The "Benzamide" Selectivity Mechanism

Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamide analogs like this molecule exhibit exquisite selectivity for HDAC1, 2, and 3 .[1]

  • Kinetic Nuance: These analogs often display slow-binding kinetics, meaning they have a long residence time on the target enzyme. This correlates with prolonged pharmacodynamic effects in vivo even after the drug is cleared from plasma.[1]

Mechanism of Action: Epigenetic Reprogramming

The primary biological activity stems from the inhibition of histone deacetylation.[1] By preventing the removal of acetyl groups from lysine residues on histone tails, these analogs induce a relaxed chromatin structure (euchromatin), reactivating silenced tumor suppressor genes.[1]

3.1. Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the molecule entering a tumor cell.

HDAC_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Outcome Drug 4-amino-2-chloro-N- (pyridin-2-ylmethyl)benzamide HDAC HDAC 1/2/3 Complex (Deacetylation Active) Drug->HDAC Permeation & Binding Inhibited_HDAC HDAC-Inhibitor Complex (Catalytically Inert) HDAC->Inhibited_HDAC Zn2+ Chelation Histones Histone Tails (Hypoacetylated) Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histones->Chromatin Hyperacetylation Accumulation Inhibited_HDAC->Histones Prevents Deacetylation TF Transcription Factors (Sp1, p53) Chromatin->TF Access Enabled Gene_p21 p21 (WAF1/CIP1) Gene Transcription TF->Gene_p21 Promoter Binding G1_Arrest G1/S Cell Cycle Arrest Gene_p21->G1_Arrest CDK Inhibition Apoptosis Apoptosis / Differentiation G1_Arrest->Apoptosis Downstream Cascade

Caption: Mechanism of Action: The benzamide analog inhibits HDAC 1/2/3, leading to chromatin relaxation, p21 re-expression, and subsequent cell cycle arrest.

Experimental Protocols & Methodologies

To validate the biological activity of these analogs, the following self-validating workflows are recommended.

4.1. Chemical Synthesis (The Acid Chloride Method)

Rationale: The 2-chloro substituent creates steric hindrance, making standard EDC/HOBt coupling sluggish. The acid chloride route ensures high yields.[1]

  • Activation: Dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (SOCl₂) (3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.[1]

  • Coupling: Dissolve 2-(aminomethyl)pyridine (1.1 eq) and Triethylamine (TEA) (2.0 eq) in dry THF at 0°C.

  • Addition: Dropwise add the acid chloride (dissolved in THF) to the amine solution.

  • Workup: Stir at RT for 4 hours. Quench with water.[1] Extract with EtOAc.[1] Wash with NaHCO₃ and Brine.[1][3]

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane:EtOAc 1:1).

4.2. In Vitro HDAC Inhibition Assay (Fluorometric)

Rationale: Direct measurement of enzymatic velocity confirms the target engagement.[1]

  • Reagents: Recombinant HDAC1/2/3 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution (Trypsin).

  • Protocol:

    • Incubate enzyme (HDAC1) with varying concentrations of the analog (1 nM – 10 µM) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 mins at 37°C.

    • Add Fluorogenic substrate (50 µM) and incubate for 30 mins.

    • Add Developer solution to stop the reaction and release the fluorophore.[1]

    • Read Fluorescence (Ex: 360 nm, Em: 460 nm).[1]

    • Data Output: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Target IC₅₀ Benchmarks (Expected):

Isoform Expected IC₅₀ (nM) Selectivity Note
HDAC 1 50 - 200 Highly Potent
HDAC 2 100 - 300 Potent
HDAC 3 200 - 500 Moderate

| HDAC 6 | > 10,000 | Inactive (Class IIb) |

Comparative Biological Data[4][5][6]

When evaluating 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide against clinical standards, the following trends are typically observed in literature for this scaffold class.

CompoundStructure DescriptionHDAC1 IC₅₀ (nM)HCT116 (Colon Cancer) GI₅₀ (µM)
Test Analog 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide~1502.5 - 5.0
Mocetinostat 4-(pyridin-3-yl)pyrimidine tail150.3
Entinostat (MS-275) Pyridin-3-ylcarbamate tail2401.2
Vorinostat (SAHA) Hydroxamic acid (Reference)101.5

Interpretation: The test analog is generally less potent than Mocetinostat due to the simpler "tail" (pyridin-2-ylmethyl vs. pyridin-3-yl-pyrimidine). However, it retains significant Class I activity and serves as an excellent "Lead" molecule for fragment-based drug design (FBDD).

Safety & Toxicity Considerations

While benzamides are generally more stable than hydroxamates, the 2-aminopyridine moiety (if released metabolically) or the pyridin-2-ylmethyl group can have specific toxicity profiles.

  • CYP Inhibition: Pyridine-containing compounds can inhibit CYP450 enzymes. ADME screening is required early.

  • HERG Channel: Linkers containing basic amines (like the pyridine nitrogen) must be screened for hERG binding to assess cardiotoxicity risks.

References
  • Zhou, N., et al. (2008). "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[4] Journal of Medicinal Chemistry.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Benzamide Class."[1] Current Topics in Medicinal Chemistry. (General grounding on Benzamide SAR).[5][6]

  • PubChem Compound Summary. "N-(pyridin-2-yl)benzamide Derivatives." National Library of Medicine.

  • Wang, H., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[2] Frontiers in Pharmacology.

  • ChemicalBook. "4-Amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Product Information."

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective Synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide

Executive Summary This application note details the optimized protocol for the synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a pharmacophore frequently observed in histone deacetylase (HDAC) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a pharmacophore frequently observed in histone deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs) and kinase inhibitors.

The synthesis challenges lie in the chemoselectivity required to couple a free-aniline-containing carboxylic acid (4-amino-2-chlorobenzoic acid) with an aliphatic amine (2-picolylamine) without protection. This protocol leverages the significant nucleophilicity difference between the aliphatic and aromatic amines (


) to achieve direct coupling. Two methods are presented:
  • Method A (HATU): High-throughput, high-yield method suitable for medicinal chemistry (mg to g scale).

  • Method B (EDC/HOBt): Cost-effective, scalable method suitable for process development (>10 g scale).

Retrosynthetic & Mechanistic Analysis

Chemical Strategy

The target molecule is constructed via an amide bond formation between 4-amino-2-chlorobenzoic acid (1) and 2-(aminomethyl)pyridine (2) .

  • Substrate 1 (Acid): Contains a nucleophilic aniline at the 4-position and a steric chlorine at the 2-position.

  • Substrate 2 (Amine): A primary aliphatic amine attached to a pyridine ring.

Critical Process Parameters (CPPs)
  • Nucleophilicity Differential: The primary amine of the pyridine linker (

    
    ) is significantly more nucleophilic than the aniline of the benzoic acid (
    
    
    
    ). This allows for unprotected coupling ; however, the order of addition is critical to prevent self-coupling (dimerization) of the starting acid.
  • Steric Hindrance: The ortho-chloro substituent on the benzoic acid creates steric bulk, potentially slowing the formation of the active ester. Sufficient activation time or potent coupling agents (HATU) are required.

  • Solubility: The zwitterionic nature of the starting amino acid often results in poor solubility in non-polar solvents. DMF or DMSO is required.

Reaction Pathway Diagram

The following diagram illustrates the selective pathway versus the competing dimerization side reaction.

ReactionPathway Start 4-amino-2-chlorobenzoic acid (Starting Material) Activation Active Ester Formation (O-At/O-Bt Intermediate) Start->Activation + HATU/Base (Activation) Target Target Amide (Major Product) Activation->Target + Amine (Fast Kinetic Path) SideProduct Dimer/Oligomer (Impurity) Activation->SideProduct + Start Material (Aniline) (Slow Path - Avoided) Amine 2-picolylamine (Nucleophile) Amine->Target

Caption: Kinetic selection favors the aliphatic amine attack over the aromatic aniline, preventing polymerization.

Experimental Protocols

Method A: High-Yield Synthesis (HATU)

Recommended for initial synthesis and library generation.

Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )Role
4-amino-2-chlorobenzoic acid 1.0171.58Limiting Reagent
2-(Aminomethyl)pyridine 1.1108.14Nucleophile
HATU 1.2380.23Coupling Agent
DIPEA (Hünig's Base) 3.0129.24Base
DMF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Procedure
  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chlorobenzoic acid (1.0 equiv) in anhydrous DMF (5 mL per mmol).

  • Base Addition: Add DIPEA (3.0 equiv). The suspension should clear as the carboxylic acid is deprotonated.

  • Amine Addition: Add 2-(aminomethyl)pyridine (1.1 equiv) before the coupling agent.

    • Note: Adding the amine before the coupling agent ensures that as soon as the active ester is formed, the highly nucleophilic aliphatic amine is present to trap it, minimizing the window for the aniline to react (self-coupling).

  • Activation & Coupling: Cool the mixture to 0°C (ice bath). Add HATU (1.2 equiv) in one portion.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the acid (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

      • Water (3x) – Critical to remove DMF.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0–5% MeOH in DCM.

    • Yield Expectation: 85–95%.

Method B: Scalable Synthesis (EDC/HOBt)

Recommended for cost-sensitive scale-up (>10g).

Reagents & Stoichiometry
ComponentEquiv.Role
4-amino-2-chlorobenzoic acid 1.0Limiting Reagent
2-(Aminomethyl)pyridine 1.1Nucleophile
EDC·HCl 1.2Coupling Agent
HOBt (anhydrous) 1.2Additive (suppress racemization/side rxn)
Triethylamine (TEA) 3.0Base
DCM/DMF (9:1) -Solvent
Step-by-Step Procedure
  • Setup: Suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (containing 10% DMF to aid solubility).

  • Activation: Add EDC·HCl (1.2 equiv) and TEA (3.0 equiv). Stir at 0°C for 30 minutes.

    • Observation: The solution may turn slightly yellow as the active ester forms.

  • Coupling: Add 2-(aminomethyl)pyridine (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir overnight (12–16 h).

    • Note: EDC couplings are slower than HATU but cleaner for workup.

  • Workup (Precipitation Method):

    • Often, the product precipitates from DCM upon adding hexanes or ether.

    • Alternatively, wash with 0.5 M citric acid (removes excess pyridine/amine) followed by Sat. NaHCO₃.

  • Purification: Recrystallization from EtOH/Water or EtOAc/Hexanes is often sufficient, avoiding chromatography.

Analytical Data & Validation

Expected NMR Characteristics (DMSO-d6)

To validate the structure, look for these diagnostic signals:

  • Amide NH: Triplet or broad singlet around

    
     8.5–9.0 ppm (indicates coupling to 
    
    
    
    ).
  • Pyridine Ring: Four aromatic protons distinct from the benzene ring (often

    
     8.5 (d), 7.8 (t), 7.4 (d), 7.2 (t)).
    
  • Benzene Ring: Three aromatic protons. The proton ortho to the amino group will be shielded (

    
     ~6.5 ppm).
    
  • Linker: A doublet (

    
    ) around 
    
    
    
    4.5 ppm, coupling to the amide NH.
  • Primary Amine: Broad singlet around

    
     5.5–6.0 ppm (
    
    
    
    on benzene).
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Poor solubility of starting acid.Increase DMF ratio or switch to DMSO.
Starting Material Remains Steric hindrance of 2-Cl group.Increase reaction time; heat to 40°C; use HATU (Method A).
Dimer Formation Aniline competing with Pyridine amine.Ensure Amine (2) is added before coupling agent.
Product trapped in aqueous Pyridine nitrogen protonation.Ensure final extraction is at pH ~8-9 (basic).

Process Workflow Diagram

Workflow Start Start: 4-amino-2-chlorobenzoic acid + DMF + DIPEA AddAmine Add 2-(aminomethyl)pyridine (Pre-mix to block dimerization) Start->AddAmine AddCoupling Add HATU at 0°C (Initiate Coupling) AddAmine->AddCoupling Reaction Stir RT (2-4 h) Monitor TLC/LCMS AddCoupling->Reaction Decision Complete? Reaction->Decision Decision->Reaction No (Add more HATU) Workup Aq. Workup (NaHCO3 / Water) Extract EtOAc Decision->Workup Yes Purify Flash Chromatography (0-5% MeOH/DCM) Workup->Purify Final Final QC (NMR, LCMS) Purify->Final

Caption: Operational workflow ensuring high chemoselectivity and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Link

  • PubChem. (2025).[6][7] 4-Amino-2-chlorobenzoic acid (CID 17154).[6] National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents: HATU and EDC Protocols. Link

Sources

Application

Application Notes and Protocols for the N-Acylation of Pyridin-2-ylmethanamine

Introduction: The Significance of N-Acylated Pyridin-2-ylmethanamine Scaffolds N-acylated pyridin-2-ylmethanamine derivatives represent a privileged scaffold in medicinal chemistry and materials science. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Pyridin-2-ylmethanamine Scaffolds

N-acylated pyridin-2-ylmethanamine derivatives represent a privileged scaffold in medicinal chemistry and materials science. The presence of a pyridine ring, a flexible methylene linker, and an amide bond imparts a unique combination of structural and electronic properties. These features allow for diverse molecular interactions, making this motif a cornerstone in the design of biologically active compounds, including pharmaceuticals and agrochemicals. The amide bond, in particular, is a fundamental linkage in a vast array of molecules, from peptides to a significant portion of pharmaceutical agents.[1] The efficient and selective synthesis of these acylated products is therefore of paramount importance to researchers in drug development and organic synthesis.

This comprehensive guide provides a detailed exploration of the reaction conditions for the N-acylation of pyridin-2-ylmethanamine. We will delve into the underlying reaction mechanisms, present a comparative analysis of common acylation strategies, and offer detailed, field-proven protocols to empower researchers to achieve high-yield, clean, and reproducible syntheses.

Core Principles: Understanding the N-Acylation Reaction

The N-acylation of pyridin-2-ylmethanamine is a nucleophilic acyl substitution reaction. The primary amine of pyridin-2-ylmethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The overall transformation can be generalized as follows:

G cluster_0 General N-Acylation Reaction Pyridin-2-ylmethanamine Pyridin-2-ylmethanamine Product N-Acylated Product Pyridin-2-ylmethanamine->Product Acylating_Agent Acylating Agent (R-CO-L) Acylating_Agent->Product Base Base Base->Product (to neutralize acidic byproduct) Solvent Solvent Solvent->Product

Caption: General scheme of the N-acylation of pyridin-2-ylmethanamine.

The choice of the acylating agent (where 'L' is a leaving group) and the reaction conditions are critical for the success of the reaction. The primary challenge in acylating amines is to activate the carboxylic acid group to make it sufficiently electrophilic to react with the amine.[2] A competing acid-base reaction between the carboxylic acid and the amine can hinder the desired acylation.[2]

Strategic Approaches to N-Acylation

There are three principal strategies for the N-acylation of pyridin-2-ylmethanamine, each with its own set of advantages and considerations.

The Acyl Halide Method (Schotten-Baumann Conditions)

This is one of the most common and robust methods for amide synthesis.[1] It involves the reaction of pyridin-2-ylmethanamine with a highly reactive acyl chloride or acyl bromide.[] The reaction is typically fast and high-yielding.[]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acyl halide, forming a tetrahedral intermediate which then collapses, expelling the halide ion.[1][4]

G cluster_0 Acyl Halide Method Mechanism Amine Pyridin-2-ylmethanamine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Acyl Chloride (R-CO-Cl) AcylChloride->Tetrahedral Product N-Acylated Product (R-CO-NH-R') Tetrahedral->Product Collapse & Expulsion of Cl- HCl HCl Product->HCl Salt Base-HCl Salt HCl->Salt Base Base (e.g., Pyridine, Et3N) Base->Salt Neutralization

Caption: Mechanism of N-acylation using an acyl halide.

Key Considerations:

  • Base: The reaction generates one equivalent of hydrogen halide (e.g., HCl), which can protonate the starting amine, rendering it non-nucleophilic and thus reducing the yield.[5] To counteract this, a base is added to neutralize the acid.[5] Common choices include inorganic bases like sodium hydroxide or potassium carbonate in a two-phase system (the classic Schotten-Baumann condition) or organic bases such as pyridine, triethylamine (Et3N), or diisopropylethylamine (DIPEA) in an aprotic organic solvent.[4][6]

  • Solvent: A variety of aprotic solvents can be used, with dichloromethane (DCM) being a common choice.[7] Two-phase systems, such as water and an organic solvent, are also frequently employed.[8]

  • Temperature: The reaction is often exothermic and may require cooling, especially during the addition of the acyl chloride, to control the reaction rate and minimize side reactions.[]

The Acid Anhydride Method

Acid anhydrides are also effective acylating agents, offering a milder alternative to acyl halides. The reaction mechanism is analogous to that of acyl halides, with a carboxylate as the leaving group.

Key Considerations:

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[9] DMAP is significantly more nucleophilic than pyridine and reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a potent acylating agent.[9][10]

  • Byproduct: The reaction produces a carboxylic acid as a byproduct, which, like HCl, needs to be neutralized by a base to drive the reaction to completion.[2]

Carboxylic Acid and Coupling Agents

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, coupling agents are used to activate the carboxylic acid.

Mechanism: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11][12]

G cluster_1 Carbodiimide Coupling Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate CarboxylicAcid->O_acylisourea Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_acylisourea Product N-Acylated Product (R-CO-NH-R') O_acylisourea->Product Urea Urea Byproduct O_acylisourea->Urea + Amine Amine Pyridin-2-ylmethanamine (R'-NH2) Amine->Product

Caption: Mechanism of N-acylation using a carboxylic acid and a carbodiimide coupling agent.

Key Considerations:

  • Additives: To improve efficiency and suppress side reactions, such as the formation of a stable N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[13] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[13]

  • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are uronium or phosphonium salts that incorporate an HOBt or HOAt moiety. They are highly efficient coupling agents, often leading to faster reactions and higher yields, particularly in peptide synthesis.[]

Comparative Summary of Reaction Conditions

Acylating Agent Typical Base Common Solvents Catalyst Key Advantages Potential Drawbacks
Acyl Halide Et3N, DIPEA, Pyridine, NaOH, K2CO3DCM, THF, Dichloroethane, Water (biphasic)None typically neededHigh reactivity, fast reactions, high yields.[]Corrosive reagents, generation of acidic byproduct, potential for side reactions if not controlled.
Acid Anhydride Et3N, DIPEA, PyridineDCM, THF, AcetonitrileDMAP (highly effective)[9]Milder than acyl halides, readily available reagents.Requires a base, may be less reactive than acyl halides for hindered amines.
Carboxylic Acid DIPEA, Et3NDMF, DCM, THFCoupling Agents (DCC, EDC, HATU, etc.)[]Wide variety of carboxylic acids available, avoids handling of acyl halides/anhydrides.Stoichiometric coupling agents required, byproduct removal can be challenging (e.g., DCU from DCC).

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acyl halides and anhydrides are corrosive and lachrymators.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol is a general and adaptable method for the synthesis of N-acylated pyridin-2-ylmethanamine.

Materials:

  • Pyridin-2-ylmethanamine (1.0 equiv.)

  • Acyl chloride (1.0-1.2 equiv.)

  • Triethylamine (or other suitable base) (1.1-2.0 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a round-bottom flask, dissolve pyridin-2-ylmethanamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: DMAP-Catalyzed Acylation with Acetic Anhydride

This protocol is suitable for acetylation using a less reactive acylating agent.

Materials:

  • Pyridin-2-ylmethanamine (1.0 equiv.)

  • Acetic anhydride (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Triethylamine (1.5 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Standard workup reagents as in Protocol 1.

Procedure:

  • Dissolve pyridin-2-ylmethanamine (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add acetic anhydride (1.2 equiv.) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in steps 5-9 of Protocol 1.

Protocol 3: N-Acylation using a Carboxylic Acid with EDC/HOBt

This protocol is ideal when starting from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Pyridin-2-ylmethanamine (1.1 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water, brine, and drying agent.

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and EDC (1.2 equiv.) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyridin-2-ylmethanamine (1.1 equiv.) followed by DIPEA (2.0 equiv.) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (multiple times to remove DMF) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the acylating agent or the reaction time. Ensure the starting materials are pure and the solvents are anhydrous. For the acyl halide method, ensure the base is effectively neutralizing the generated acid.

  • Side Reactions: The pyridine nitrogen of the product is generally much less nucleophilic than the starting primary amine and is unlikely to be acylated under these conditions. However, if side products are observed, consider lowering the reaction temperature or using a milder acylating agent. In the case of carbodiimide couplings, the formation of N-acylurea can be minimized by the use of HOBt or HOAt.[12]

  • Purification Challenges: The basic nature of the pyridine ring in the product may cause it to streak on silica gel during chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape.

By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-acylated pyridin-2-ylmethanamine derivatives for their specific applications.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Modern Chemistry. (2026, January 25). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • Arkat USA. (n.d.). N-Acylation in combinatorial chemistry.
  • Thieme. (n.d.). Acylation of Alcohols and Amines.
  • Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3675-3680.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Benchchem. (2025). A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide.
  • American Chemical Society. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing.
  • National Center for Biotechnology Information. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
  • Wikipedia. (n.d.). Carbodiimide.
  • ECHEMI. (n.d.). What are the roles of pyridine and DCM in the acylation of an alcohol?.

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Novel Histone Deacetylase (HDAC) Inhibitor Analogs from 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide

Abstract This document provides a comprehensive guide for the synthesis of novel histone deacetylase (HDAC) inhibitor analogs utilizing the versatile starting material, 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel histone deacetylase (HDAC) inhibitor analogs utilizing the versatile starting material, 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide. Histone deacetylases are critical epigenetic regulators and represent promising therapeutic targets, particularly in oncology.[1][2] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step methodologies for creating a library of potential HDAC inhibitors. We will explore two primary synthetic diversification strategies: N-acylation of the 4-amino group and palladium-catalyzed cross-coupling at the 2-chloro position. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting HDACs with Benzamide Scaffolds

Epigenetic modifications, such as histone acetylation, are pivotal in regulating gene expression, and their dysregulation is a hallmark of many cancers.[3][4][5] Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[6] Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of anti-cancer therapeutics.[3][4]

The general pharmacophore for many HDAC inhibitors consists of three key moieties: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the catalytic pocket.[7][8] Benzamide derivatives, such as Entinostat (MS-275), are a well-established class of HDAC inhibitors, often exhibiting selectivity for Class I HDACs.[8][9]

The selected starting material, 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , is a strategic choice for generating a diverse library of HDACi analogs. Its structure contains:

  • A 2-aminobenzamide moiety, a known zinc-binding group.[8]

  • A reactive primary amino group at the 4-position, ideal for introducing various "cap" groups through acylation.

  • A chloro-substituent at the 2-position, which can be functionalized via palladium-catalyzed cross-coupling reactions to modify the linker region and explore structure-activity relationships (SAR).[7][10][11]

This guide will provide robust protocols to exploit these reactive handles, enabling the synthesis and exploration of novel chemical space for potent and selective HDAC inhibitors.

Synthetic Strategy Overview

The synthetic approach is bifurcated to maximize the structural diversity of the resulting analogs. The two primary pathways leverage the distinct reactivity of the amino and chloro substituents on the benzamide core.

G cluster_0 Starting Material cluster_1 Pathway A: N-Acylation cluster_2 Pathway B: Cross-Coupling SM 4-amino-2-chloro-N- (pyridin-2-ylmethyl)benzamide Acylation N-Acylation (R-COCl, Base) SM->Acylation Diversify 'Cap' Coupling Pd-Catalyzed Cross-Coupling (Ar-B(OH)2, Pd Catalyst) SM->Coupling Modify 'Core' AnalogsA Series A Analogs (Modified Cap Group) Acylation->AnalogsA AnalogsB Series B Analogs (Modified Linker/Core) Coupling->AnalogsB

Caption: Synthetic workflow for analog synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Series A Analogs via N-Acylation

This protocol details the acylation of the 4-amino group of the starting material. The choice of acylating agent (e.g., acyl chlorides or carboxylic acids activated in situ) directly determines the final "cap" group of the HDACi analog. This procedure is exemplified using an acyl chloride.

Materials and Reagents:

  • 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, cinnamoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N) or Pyridine (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.0 eq) dropwise with stirring. The base is crucial to neutralize the HCl generated during the acylation reaction.[12]

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture. The slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[13]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Entry Acyl Chloride Base Solvent Time (h) Hypothetical Yield (%)
1Benzoyl chlorideEt3NDCM485
2Cinnamoyl chlorideEt3NDCM678
34-Methoxybenzoyl chloridePyridineDMF1281
4Cyclohexanecarbonyl chlorideEt3NDCM390

Table 1: Representative conditions for N-acylation reactions.

Protocol 2: Synthesis of Series B Analogs via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the 2-chloro position using a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and will be used here to introduce various aryl or heteroaryl groups.[14]

Materials and Reagents:

  • 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 3-thienylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

  • Ethyl acetate

  • Celite

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or a vial suitable for inert atmosphere reactions, combine 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.[15]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Hypothetical Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O9075
24-Fluorophenylboronic acidPd(dppf)Cl2Cs2CO3Toluene/H2O10080
33-Thienylboronic acidPd(PPh3)4K2CO3Dioxane/H2O9068
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O9572

Table 2: Representative conditions for Suzuki-Miyaura cross-coupling reactions.

Characterization and Validation

The identity and purity of all synthesized analogs must be rigorously confirmed. A combination of analytical techniques is essential for a self-validating system.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): LC-MS can be used for reaction monitoring and to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compounds.[16]

Biological Evaluation: A Forward Look

Once synthesized and characterized, the novel analogs should be evaluated for their biological activity.

G cluster_0 Evaluation Workflow A Synthesized Analogs B In Vitro HDAC Enzyme Assay A->B D Cell-Based Proliferation Assay (e.g., MTT) A->D C Determine IC50 Values B->C F Lead Compound Identification C->F E Determine GI50 Values D->E E->F

Caption: Workflow for biological evaluation of analogs.

Primary screening typically involves in vitro enzymatic assays to determine the inhibitory concentration (IC50) against various HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, and HDAC6).[17][18] Promising compounds are then subjected to cell-based assays to measure their anti-proliferative effects (e.g., GI50) on relevant cancer cell lines.[18]

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel HDAC inhibitor analogs based on the 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide scaffold. By systematically modifying the "cap" and "linker" regions through N-acylation and palladium-catalyzed cross-coupling, researchers can generate a diverse library of compounds for SAR studies. This strategic approach, grounded in established synthetic methodologies and a clear understanding of the HDAC inhibitor pharmacophore, will facilitate the discovery of next-generation epigenetic therapeutics.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

  • An Overview of HDAC Inhibitors and their Synthetic Routes. Bentham Science Publisher. Available from: [Link]

  • An Overview of HDAC Inhibitors and their Synthetic Routes. PubMed. Available from: [Link]

  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. PMC. Available from: [Link]

  • An Overview of HDAC Inhibitors and their Synthetic Routes. Bentham Science Publishers. Available from: [Link]

  • Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions. ResearchGate. Available from: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available from: [Link]

  • Small Molecule Purification. Hanbon. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available from: [Link]

  • Purification Technologies Small Molecules. Kdpharmagroup. Available from: [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America. Available from: [Link]

  • Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. PubMed Central. Available from: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. Available from: [Link]

  • C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available from: [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available from: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Future Science. Available from: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC. Available from: [Link]

  • Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide. Thieme. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-piperazinyl-containing Chidamide derivatives as HDACs inhibitors. PubMed. Available from: [Link]

  • Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation. ACS Publications. Available from: [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. Available from: [Link]

  • Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants. ACS Publications. Available from: [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. MDPI. Available from: [Link]

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of N-(pyridin-2-ylmethyl)benzamides

Application Note | Series: Advanced Medicinal Chemistry Protocols Abstract & Introduction The N-(pyridin-2-ylmethyl)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Medicinal Chemistry Protocols

Abstract & Introduction

The N-(pyridin-2-ylmethyl)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in histone deacetylase (HDAC) inhibitors, glucokinase activators, and various CNS-active agents. Traditional thermal synthesis (reflux) often suffers from long reaction times (4–12 hours), incomplete conversion, and tedious purification due to the competitive formation of degradation byproducts.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the specific dielectric heating properties of polar transition states, this method reduces reaction times to under 15 minutes while significantly improving yield and purity profiles.

Key Advantages of MAOS vs. Thermal
FeatureThermal Reflux (Conventional)Microwave Synthesis (This Protocol)
Reaction Time 4 – 12 Hours5 – 20 Minutes
Yield 60 – 75%85 – 98%
Solvent Usage High (Reflux volumes)Low (Concentrated matrix)
Purity Profile Moderate (Requires chromatography)High (Often recrystallization only)

Chemical Basis & Mechanism[1]

The Reaction

The synthesis involves the amide coupling of 2-picolylamine (2-(aminomethyl)pyridine) with a benzoyl source (Acid or Chloride).

  • Nucleophile: 2-picolylamine. Unlike 2-aminopyridine, the methylene bridge isolates the amine from the pyridine ring's electron-withdrawing effects, maintaining high nucleophilicity (

    
    ).
    
  • Electrophile: Benzoyl chloride (Method A) or Activated Benzoic Acid (Method B).

The Microwave Effect

Microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (DMF or EtOH) and the polar transition state of the amide bond formation align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat.

  • Selective Heating: The ionic transition state (zwitterionic intermediate in nucleophilic attack) absorbs microwave energy more efficiently than the neutral ground state, effectively lowering the activation energy barrier (

    
    ).
    

ReactionMechanism Reactants Reactants (Benzoyl Source + 2-Picolylamine) TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack Product Product N-(pyridin-2-ylmethyl)benzamide TS->Product Elimination (HCl or H2O) MW Microwave Energy (Dipolar Rotation) MW->TS Selective Heating (Stabilizes Polar TS)

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.

Experimental Protocols

Method A: The "Fast Library" Route (Acyl Chloride)

Best for: Rapid synthesis of small libraries where atom economy is secondary to speed.

Reagents:

  • Substrate: 2-picolylamine (1.0 equiv)

  • Reagent: Substituted Benzoyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: THF or Dichloromethane (DCM)*

    • Note on DCM: While common, DCM generates high pressure in sealed MW vessels. THF is preferred for safety and solubility.

Protocol:

  • Setup: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 2-picolylamine (1.0 mmol) and TEA (1.5 mmol) in THF (3 mL).

  • Addition: Add Benzoyl Chloride (1.1 mmol) dropwise at room temperature (exothermic reaction). Cap the vial.

  • Irradiation: Place in the microwave reactor.

    • Temp: 100 °C

    • Time: 5 minutes

    • Mode: Dynamic (Hold temp).

  • Workup: Dilute with EtOAc (20 mL), wash with Sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Hexane if necessary.

Method B: The "Green & Universal" Route (Direct Coupling)

Best for: Sensitive substrates, avoiding corrosive chlorides, and high atom economy.

Reagents:

  • Substrate: 2-picolylamine (1.0 equiv)

  • Reagent: Substituted Benzoic Acid (1.0 equiv)

  • Coupling Agent: TBTU or HATU (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or Ethyl Acetate (Green alternative).

Protocol:

  • Activation: In a 10 mL MW vial, dissolve Benzoic Acid (1.0 mmol) and DIPEA (2.0 mmol) in DMF (2 mL). Add HATU (1.1 mmol) and stir at RT for 2 minutes.

  • Addition: Add 2-picolylamine (1.0 mmol).

  • Irradiation:

    • Temp: 80 °C (to prevent racemization if chiral) or 120 °C (standard).

    • Time: 10 – 15 minutes.

  • Workup: Pour mixture into ice water (20 mL). The product often precipitates as a solid. Filter and wash with water.

    • Alternative: Extract with EtOAc if no precipitate forms.

Workflow Visualization

Workflow Start Start: Reagent Selection Choice Acyl Source? Start->Choice RouteA Route A: Acid Chloride (Add Base: TEA/DIPEA) Choice->RouteA Chloride Available RouteB Route B: Carboxylic Acid (Add HATU + DIPEA) Choice->RouteB Acid Only MW_Step Microwave Irradiation (100-120°C, 5-15 min) RouteA->MW_Step RouteB->MW_Step Workup Quench & Extraction (EtOAc / NaHCO3) MW_Step->Workup Analysis QC Analysis (LC-MS / NMR) Workup->Analysis

Figure 2: Decision tree and operational workflow for the synthesis of N-(pyridin-2-ylmethyl)benzamides.

Troubleshooting & Optimization (Self-Validating)

IssueDiagnosisCorrective Action
High Pressure Alarm Solvent boiling point too low (e.g., DCM).Switch to THF or DMF . Ensure vial headspace is >30%.
Low Yield (<50%) Incomplete activation (Method B) or Hydrolysis (Method A).Method A: Ensure reagents are dry. Method B: Increase activation time (pre-stir acid+HATU) before adding amine.
Impurity: Bis-acylation Excess acyl chloride used.Strictly control stoichiometry to 1:1 . The pyridine nitrogen is less nucleophilic but can react under forcing conditions.
Brown/Tar Product Temperature too high (decomposition).Reduce MW temp by 20°C and extend time. Use "PowerMAX" cooling if available (simultaneous cooling + heating).

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Source: MDPI Molecules, 2020. Context: Validates direct amidation protocols using microwave energy to reduce solvent waste and time.

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase. Source: Chemical Biology & Drug Design (PubMed), 2018. Context: Establishes the medicinal chemistry relevance of the specific N-(pyridin-2-yl)benzamide scaffold.

  • Microwave assisted synthesis of Py-Im polyamides. Source: NIH / PubMed Central, 2012. Context: Demonstrates the compatibility of pyridine-based amines in microwave peptide/amide coupling.

  • Nucleophilic Additions and Substitutions (Microwave Theory). Source: CEM Corporation Application Notes. Context: Provides the theoretical underpinning for why polar transition states (like amide formation) are accelerated by microwave irradiation.

Method

Designing fragment-based drug discovery (FBDD) screens with benzamide scaffolds

Application Note: Designing FBDD Screens with Benzamide Scaffolds Introduction: The Benzamide Advantage in FBDD Why Benzamides? In the landscape of medicinal chemistry, the benzamide moiety (Ph-CO-NH-R) is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing FBDD Screens with Benzamide Scaffolds

Introduction: The Benzamide Advantage in FBDD

Why Benzamides? In the landscape of medicinal chemistry, the benzamide moiety (Ph-CO-NH-R) is a "privileged structure"—a molecular framework capable of binding to diverse biological targets with high affinity. From the zinc-binding motifs in HDAC inhibitors (e.g., Entinostat) to the adenosine triphosphate (ATP) mimetic properties in kinase inhibitors, benzamides offer a rigid yet versatile core.

The FBDD Synergy Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight (<300 Da) hits with high ligand efficiency. Benzamides are ideal candidates for FBDD because:

  • Chemical Tractability: The amide bond provides an accessible synthetic vector for rapid "fragment growing" or "linking."

  • NMR Visibility: The aromatic protons of the benzene ring serve as distinct spectroscopic handles in Ligand-Observed NMR.

  • Directional Bonding: The amide group acts as both a hydrogen bond donor (NH) and acceptor (C=O), frequently anchoring the fragment in key sub-pockets (e.g., the hinge region of kinases).

Library Design Strategy: The "Benzamide Core"

Do not rely on generic commercial libraries. Construct a focused library that maximizes the utility of the benzamide scaffold while adhering to the Astex Rule of Three .

Library Inclusion Criteria:

  • MW: < 300 Da.[1][2]

  • H-Bond Donors/Acceptors:

    
     3.[3]
    
  • cLogP:

    
     3.
    
  • Solubility: > 1 mM in PBS/DMSO (essential for NMR).

Structural Diversity Vectors: Design your library to probe the binding site geometry using the benzamide core as the anchor.

Vector PositionChemical Modification StrategyTarget Interaction Goal
Amide Nitrogen Methylation, cyclization (e.g., isoindolinones)Probe hydrophobic enclosure or backbone H-bonds.
Ortho (2-pos) Small polar groups (-OH, -F)Induce conformational lock (intramolecular H-bond) to reduce entropic penalty.
Meta (3-pos) Solubilizing groups or H-bond acceptorsReach solvent-exposed areas or specific side chains.
Para (4-pos) Hydrophobic extensions (Halogens, Alkyls)Deep pocket penetration.

Screening Cascade Workflow

A single assay is insufficient for fragments due to their weak affinity (


 often > 100 

M). This protocol utilizes a biophysical cascade prioritizing false-positive elimination.

FBDD_Cascade Lib Benzamide Library (Design & QC) Sol Solubility Filter (Nephelometry) Lib->Sol Remove Aggregates NMR Primary Screen: STD NMR Sol->NMR 500 µM Pools NMR->Lib QC Failure SPR Orthogonal Validation: SPR (Kinetics) NMR->SPR Deconvolute Hits SPR->NMR False Positive Check Xray Structural Confirmation: X-ray Crystallography SPR->Xray High Affinity Binders Hit Validated Hit (Ready for Optimization) Xray->Hit Binding Mode Defined

Figure 1: The FBDD Screening Cascade. High-solubility benzamide fragments pass through NMR for epitope mapping before kinetic validation via SPR.

Protocol 1: Primary Screen – Saturation Transfer Difference (STD) NMR

Principle: STD NMR detects transient binding. We saturate the protein (on-resonance) and measure the magnetization transfer to the bound ligand. Benzamides are excellent for this because their aromatic protons rarely overlap with the protein background after


 filtering.

Reagents & Equipment:

  • Instrument: 600 MHz NMR with CryoProbe (recommended).

  • Protein: > 20 kDa (for efficient spin diffusion). Conc: 10–20

    
    M.
    
  • Ligand: Benzamide fragments. Conc: 500

    
    M (Ligand:Protein ratio ~ 50:1).
    
  • Buffer: Deuterated buffer (PBS in

    
    ) to minimize solvent signal.
    

Step-by-Step Methodology:

  • Sample Preparation (Cocktails):

    • Pool 5–8 chemically distinct benzamide fragments per sample to increase throughput.

    • Critical: Ensure no NMR peak overlap in the aromatic region (6.5 – 8.5 ppm).

    • Add 10%

      
       for lock.[4]
      
  • Pulse Sequence Setup (stddiff):

    • On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (regions with protein signal but no ligand signal).

    • Off-Resonance Control: Set at 30 ppm (far from any signal).

    • Saturation Train: Use a train of Gaussian pulses (total time 2–3 seconds).

    • Spin-Lock: Apply a 30 ms

      
       filter to suppress broad protein signals.
      
  • Acquisition:

    • Acquire interleaved On/Off scans to minimize artifacts.

    • Number of scans: 64–128 (dependent on concentration).

  • Data Analysis:

    • Subtract "On" spectrum from "Off" spectrum.

    • Positive Hit: Signals appearing in the difference spectrum indicate binding.

    • Epitope Mapping: Compare integral intensities. If the para-proton signal is strongest, the para-position is buried deep in the protein pocket.

Self-Validating Control:

  • The "No-Protein" Control: Run the exact same sequence on the ligand cocktail without protein. If signals appear in the difference spectrum, the compound is aggregating or binding to the probe (False Positive).

Protocol 2: Orthogonal Validation – Surface Plasmon Resonance (SPR)

Principle: SPR validates the binding kinetics (


) and rules out NMR artifacts (e.g., paramagnetic impurities).

Challenge: Benzamide fragments require DMSO for solubility. DMSO has a high refractive index (RI), causing massive bulk shifts that mask fragment binding. Solvent correction is mandatory.

Step-by-Step Methodology:

  • Immobilization:

    • Chip: CM5 (carboxymethylated dextran).

    • Method: Amine coupling (EDC/NHS).

    • Target Level: High density (3000–5000 RU) is required because fragments (

      
       Da) produce low signals (
      
      
      
      ).
  • The "Clean Screen" (System Conditioning):

    • Inject all library compounds at 100

      
      M.
      
    • Identify "sticky" compounds (slow dissociation, square-wave violation).

    • Action: Remove these from the library before the main screen to prevent carryover.

  • Solvent Correction (The Critical Step):

    • Prepare a standard curve of buffer with varying DMSO concentrations (e.g., 4.5% to 5.5% if running at 5%).

    • Inject these standards at the beginning, middle, and end of the plate.

    • The software constructs a calibration curve to subtract the bulk RI effect of DMSO from the specific binding signal.

  • Affinity Screening:

    • Inject fragments at steady-state (equilibrium).

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Hit Criteria: Response > 5 RU (depending on protein MW) and clean sensorgram shape (square wave for fast kinetics).

Hit-to-Lead: The "Grow" Strategy

Once a benzamide hit is validated, use the structural data (or SAR inference) to "grow" the molecule.

Benzamide_Growth cluster_vectors Growth Vectors Core Benzamide Fragment Hit (KD ~ 500 µM) V1 Vector 1: Amide N (Target: Backbone H-bond) Core->V1 Methylation / Cyclization V2 Vector 2: Phenyl Ring (Target: Hydrophobic Pocket) Core->V2 Halogenation / Arylation Lead Optimized Lead (KD < 1 µM) V1->Lead V2->Lead

Figure 2: Strategic elaboration of the benzamide core. Modifications are driven by the "vectors" identified in the primary screen.

Data Summary & Comparison

FeatureSTD NMRSPRX-ray Crystallography
Throughput Medium (Cocktails)HighLow
Sensitivity (

)
10

M – 10 mM
1

M – 5 mM
N/A (Structural)
Protein Req. Low (Recyclable)Ultra-Low (<50

g)
High (Crystallization)
Key Output Binding EpitopeKinetics (

)
Atomic Resolution
Benzamide Specifics Aromatic protons are clear reporters.Requires strict DMSO correction.Benzamide often mimics peptide backbone.

References

  • The "Rule of Three" for Fragment Libraries: Jhoti, H., et al. (2013).[5] The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery.[5] [Link]

  • STD NMR Protocol & Theory: Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • SPR Fragment Screening & Solvent Correction: Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. [Link]

  • Fragment Library Design Principles: Schuffenhauer, A., et al. (2005). The scaffold tree — visualization of the scaffold universe by hierarchical scaffold classification. Journal of Chemical Information and Modeling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide in DMSO

Executive Summary Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a scaffold frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide , a scaffold frequently utilized in the synthesis of HDAC inhibitors (e.g., Mocetinostat analogs) and kinase probes.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound class, users often report issues with slow dissolution kinetics , precipitation upon storage , and "crashing out" during aqueous dilution . This guide provides a mechanistic understanding of these failures and validated protocols to prevent them.

Part 1: The Physicochemical Challenge

To solve solubility, we must first understand the antagonist: the crystal lattice.

  • Compound Profile : This molecule contains a benzamide core and a pyridine ring . These moieties facilitate strong intermolecular Hydrogen Bonding (amide donor/acceptor) and

    
     stacking (aromatic rings).
    
  • The Barrier : The high lattice energy of the solid state resists the solvation shell formation by DMSO.

  • The Trap : The pyridine nitrogen (

    
    ) and the aniline nitrogen make the compound sensitive to pH shifts and water content in the solvent.
    

Part 2: Troubleshooting & FAQs

Phase 1: Stock Solution Preparation

Q1: I added DMSO to the powder and vortexed for 5 minutes, but visible particles remain. Is the compound impure?

A: Unlikely. You are witnessing kinetic insolubility , not thermodynamic saturation. The crystal lattice energy is high, requiring input energy to break. Vortexing alone provides insufficient shear force.

Corrective Protocol:

  • Sonicate: Place the sealed vial in a bath sonicator at 40 kHz for 10–15 minutes . Sonication creates cavitation bubbles that mechanically disrupt the crystal surface.

  • Thermal Shift: Warm the solution to 45°C in a water bath. Solubility is endothermic; heat drives the equilibrium toward the dissolved state.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will act as nucleation sites for future precipitation.

Q2: What is the maximum concentration I can achieve in DMSO?

A: While specific experimental max values depend on the exact crystal polymorph, benzamide analogs of this MW (~261.7 g/mol ) typically achieve 50 mM to 100 mM in anhydrous DMSO.

  • Recommendation: Prepare stocks at 10 mM or 20 mM . Avoid pushing to 100 mM unless strictly necessary, as supersaturated solutions are unstable during freeze-thaw cycles.

Phase 2: Storage & Stability

Q3: My stock solution was clear yesterday, but after storing it at 4°C, it has crystals. Did it degrade?

A: No, it precipitated due to the Freezing Point of DMSO and Hygroscopicity .

  • Mechanism 1 (Freezing): Pure DMSO freezes at 18.5°C . At 4°C, the solvent solidifies, forcing the solute out of the solution (exclusion effect). Upon thawing, the compound may not re-dissolve spontaneously.

  • Mechanism 2 (Water Uptake): DMSO is hygroscopic. If stored in a non-airtight container, it absorbs atmospheric water. Water acts as an "anti-solvent" for this hydrophobic benzamide, reducing solubility exponentially.

Corrective Protocol:

  • Store at Room Temperature (RT): If using within 2 weeks, store at RT in a desiccator protected from light.

  • Long-term Storage (-20°C): Use single-use aliquots . When retrieving, warm to 37°C and vortex vigorously to ensure redissolution before opening the tube (to prevent condensation entry).

Phase 3: Aqueous Dilution (The "Crash Out")

Q4: When I add my DMSO stock to the cell culture media, it turns cloudy immediately. How do I fix this?

A: This is the classic "Solvent Shock" phenomenon. Rapid mixing of high-concentration hydrophobic stock into a hydrophilic buffer causes local supersaturation.

Corrective Protocol (The Intermediate Step): Do not pipette 100% DMSO stock directly into 100% aqueous media if you are working near solubility limits.

  • Prepare an Intermediate: Dilute your stock 1:10 in a co-solvent mix (e.g., DMSO:PEG400 1:1) or simply perform a serial dilution in DMSO first to lower the concentration gap.

  • Dynamic Mixing: Add the stock to the media dropwise while vortexing the media . This rapidly disperses the DMSO, preventing local high-concentration pockets where nucleation occurs.

Part 3: Validated Experimental Workflow

The following diagram outlines the decision logic for preparing and troubleshooting the stock solution.

SolubilityWorkflow Start Solid Compound (4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide) Solvent Add Anhydrous DMSO (Target: 10-20 mM) Start->Solvent Vortex Vortex 1 min Solvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 HeatSon Apply Heat (45°C) + Sonication (10 min) Check1->HeatSon No (Particulates) Success Success: Clear Stock Check1->Success Yes Check2 Visual Inspection: Clear? HeatSon->Check2 Check2->Success Yes Fail Critical Fail: Check Purity or Lower Concentration Check2->Fail No Aliquot Aliquot & Store (-20°C, Desiccated) Success->Aliquot

Figure 1: Step-by-step decision tree for solubilizing the compound in DMSO, emphasizing the intervention of heat and sonication for kinetic insolubility.

Part 4: Data Summary & Formulation Options

If pure DMSO fails for your specific high-concentration application (e.g., animal dosing), consider these formulation modifiers.

Formulation StrategyComponentsMechanismSuitability
Standard Stock 100% Anhydrous DMSOSolvation by polarity & polarizabilityIn Vitro (Cell assays, HTS)
Co-Solvent System DMSO (5%) + PEG400 (40%) + WaterPEG400 disrupts water lattice, aiding solubilityIn Vivo (IP/IV injection)
pH Adjustment 0.1 M HCl / SalineProtonates Pyridine-N (Salt formation)In Vivo (Oral/IV) - Increases aqueous solubility significantly

Note on Acidification: The pyridine nitrogen is basic. Adding 1 equivalent of HCl can convert the molecule into a hydrochloride salt, which is drastically more water-soluble but may alter membrane permeability in cell assays. Use this only if the experimental design permits salt forms.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide. Retrieved from

  • MedChemExpress. (2023). Compound Handling Instructions: DMSO Solubility and Stock Preparation. Retrieved from

  • ResearchGate. (2016).[4] Discussion: How to make a stock solution of a substance in DMSO? Retrieved from

Sources

Optimization

Purification methods for chlorobenzamide derivatives by recrystallization

Topic: Recrystallization & Solid-State Control Support Level: Tier 3 (Advanced Research & Development) Introduction Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I understand tha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Solid-State Control Support Level: Tier 3 (Advanced Research & Development)

Introduction

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I understand that purifying chlorobenzamide derivatives (e.g., 4-chlorobenzamide, 2-chlorobenzamide) is rarely just about "getting a solid." It is about controlling polymorphism, eliminating specific synthetic byproducts (like chlorobenzoic acids), and preventing the kinetically favored "oiling out" phenomenon.

This guide moves beyond basic textbook procedures. We focus on the thermodynamic and kinetic levers you can pull to ensure high purity (>99.5%) and consistent crystal habit.

Module 1: Solvent System Selection

Q: Which solvent system provides the best impurity rejection for chlorobenzamides?

A: For chlorobenzamide derivatives, the presence of the amide group (


) creates strong hydrogen-bonding networks, while the chlorine atom adds lipophilicity. You must balance these competing properties.

Recommendation: The Ethanol/Water system is the "Gold Standard" for initial screening due to the high solubility of benzamides in hot ethanol and near-insolubility in cold water. However, for specific impurity profiles, Toluene or Ethyl Acetate/Heptane are superior.

Data: Solubility Profiles & Application

Solvent SystemRoleMechanism of ActionBest For
Ethanol / Water PrimaryAnti-solvent Crash: High

T solubility. Water acts as a strong anti-solvent, forcing the hydrophobic chloro-aryl group out of solution.
General purification; removing inorganic salts.
Toluene Alternative

-Stacking:
Toluene interacts with the aromatic ring. High boiling point (

) allows for high solute loading.
Removing polar impurities (which stay insoluble) and preventing early precipitation.
Ethyl Acetate / Heptane Polarity TuningGradient Polarity: Allows precise control of supersaturation to target specific polymorphs.Fine-tuning crystal habit; removing non-polar oily byproducts.
Experimental Protocol: The "Cloud Point" Determination

Do not just add solvent until dissolved. Use the Cloud Point method to define your Metastable Zone Width (MSZW).

  • Dissolve 1.0 g of crude chlorobenzamide in the minimum amount of hot solvent A (e.g., Ethanol at

    
    ).
    
  • Add solvent B (Water) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add just enough hot solvent A to clarify the solution again.

  • Critical Step: Cool slowly (

    
    ). If the solution oils out before crystallizing, your solute concentration is too high relative to the solvent boiling point (see Module 2).
    

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a yellow oil instead of crystals. Why is this happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the stable crystal melting point is depressed below the temperature at which the solution becomes saturated. This is thermodynamically driven by impurities (which act as melting point depressants) or by choosing a solvent system where the "oiling out" boundary intersects the solubility curve before the crystallization boundary.

The Fix: Seeded Cooling Strategy Spontaneous nucleation from an oil phase often traps impurities. You must bypass the oil phase by providing a template (seed) for the crystal to grow on before the oil forms.

OilingOutRescue Start Problem: Product Oils Out CheckTemp Is Oil T > Solvent BP? Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Yes AddSeed Add 1% Seed Crystals at T = (Cloud Point + 5°C) Reheat->AddSeed CoolSlow Cool at 0.5°C/min AddSeed->CoolSlow OilPersists Oil Persists? CoolSlow->OilPersists ChangeSolvent Switch Solvent: Use higher BP solvent (e.g., Toluene instead of EtOH) OilPersists->ChangeSolvent Yes Success Crystalline Product OilPersists->Success No ChangeSolvent->Reheat

Figure 1: Decision matrix for rescuing a crystallization batch exhibiting Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Impurity Removal (Chemical Specificity)

Q: I have persistent 4-chlorobenzoic acid impurities. Recrystallization isn't removing them.[2]

A: Recrystallization relies on solubility differences, but 4-chlorobenzoic acid (a common hydrolysis byproduct) often co-crystallizes with chlorobenzamides due to structural similarity (dimer formation). You must use a Chemical Wash before recrystallization.

The "Bicarbonate Cut" Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (not Ethanol, as it is miscible with water).

  • Wash: Wash the organic phase with 5% Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[2][3][4] This deprotonates the benzoic acid (

      
      ) into the water-soluble benzoate salt. The amide (
      
      
      
      ) remains neutral and stays in the organic layer.
  • Isolation: Dry the organic layer (

    
    ), evaporate, then proceed to recrystallization.
    

Module 4: Polymorphism & Crystal Habit

Q: My melting point is fluctuating between batches ( vs ). Is this a purity issue?

A: Not necessarily. It is likely Polymorphism . Chlorobenzamides are known to exist in multiple polymorphic forms (e.g., Form I and Form II).

  • Form I (Stable): Higher melting point, usually obtained from slow cooling in non-polar solvents.

  • Form II (Metastable): Lower melting point, often results from rapid cooling or "crash" precipitation with water.

Control Strategy: To ensure batch-to-batch consistency, you must standardize your Cooling Profile .

  • Avoid: Shock cooling (placing hot flask directly into ice). This locks in the kinetic (metastable) polymorph.

  • Adopt: Controlled cooling. Turn off the heat source and let the bath cool to ambient temperature over 2–3 hours. This allows the thermodynamic (stable) form to organize.

References

  • Taniguchi, T., et al. (1965). "The Crystal Structure of 2-Chlorobenzamide." Bulletin of the Chemical Society of Japan.

  • Kato, Y., Takaki, Y., & Sakurai, K. (1974). "Polymorphism and disordered structures of o-chlorobenzamide." Acta Crystallographica Section B.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Mullins, E. (2020). "Crystallization: The Art of Solids." American Chemical Society (ACS) Reagents Guide.

  • PubChem Compound Summary. (2024). "4-Chlorobenzamide."[5][6][7] National Center for Biotechnology Information.

Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for chlorobenzamide derivatives and solvents before handling.

Sources

Troubleshooting

Troubleshooting low yields in amide coupling of 2-chlorobenzoic acids

Technical Support Center: Amide Coupling of 2-Chlorobenzoic Acids Case ID: #2-Cl-Bz-Coupling Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Ortho Effect" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling of 2-Chlorobenzoic Acids

Case ID: #2-Cl-Bz-Coupling Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Ortho Effect" Challenge

Welcome to the technical support hub for sterically hindered amide couplings. If you are experiencing low yields (<30%) when coupling 2-chlorobenzoic acid (or similar ortho-substituted benzoates), you are likely fighting two adversaries: Steric Shielding and Active Ester Instability .[1][2]

Standard coupling reagents (EDC, HATU, HBTU) rely on the formation of an active ester intermediate.[3] In 2-chlorobenzoic acids, the bulky chlorine atom at the ortho position physically blocks the nucleophilic attack of the amine upon this intermediate.[2] Furthermore, the steric bulk can destabilize the active ester, leading to hydrolysis or rearrangement (e.g., N-acylurea formation) before the amine can react.

The Solution: Abandon standard active esters. You must switch to high-energy intermediates with smaller transition states (T3P) or highly reactive electrophiles (Acid Chlorides).[1]

Diagnostic Workflow

Before altering your protocol, use this decision tree to select the correct remediation strategy.

TroubleshootingTree Start Start: Low Yield with 2-Chlorobenzoic Acid CheckAmine Is the Amine Partner also Sterically Hindered? Start->CheckAmine Unhindered No (Primary/Linear Amine) CheckAmine->Unhindered No Hindered Yes (Secondary/Aniline/Bulky) CheckAmine->Hindered Yes T3P_Option RECOMMENDATION A: Switch to T3P (50% in EtOAc) (Cyclic Transition State) Unhindered->T3P_Option AcidChloride RECOMMENDATION B: Acid Chloride Method ((COCl)2 + cat. DMF) Hindered->AcidChloride Sensitive Does substrate contain acid-sensitive groups? AcidChloride->Sensitive Check Ghosez RECOMMENDATION C: Ghosez's Reagent (Neutral Chlorination) Sensitive->Ghosez Yes Standard Proceed with Standard Acid Chloride Protocol Sensitive->Standard No

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate complexity.

Technical Guides & Protocols

Method A: Propylphosphonic Anhydride (T3P)

Best For: General troubleshooting, preventing epimerization, and ease of workup.[4] Why it works: T3P forms a cyclic mixed anhydride.[2] This structure is less sterically demanding than the bulky HATU/HBTU active esters, allowing the amine to bypass the "gatekeeper" chlorine atom.[2]

Protocol:

  • Dissolve: Dissolve 2-chlorobenzoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or DMF (concentration ~0.1 M). Note: EtOAc is preferred for easy workup.[2]

  • Base: Add DIPEA (3.0 equiv). The solution must be basic for T3P to activate the acid.[2]

  • Addition: Add T3P (1.5 – 2.0 equiv, usually supplied as 50% w/w solution in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Workup: T3P byproducts are water-soluble.[5] simply wash the organic layer with water, sat. NaHCO₃, and brine.

Data Comparison:

ReagentYield (2-Cl-Benzoic Acid + Aniline)Main Byproduct
EDC/HOBt 15%N-acylurea (rearrangement)
HATU 42%Hydrolyzed acid (slow reaction)
T3P 88% Water-soluble phosphates

Method B: Acid Chloride Activation (via Oxalyl Chloride)

Best For: Extremely hindered amines (anilines, secondary amines) or when T3P fails.[1] Why it works: The acid chloride is the most reactive electrophile available.[2] It minimizes the steric bulk of the leaving group (Cl⁻ is much smaller than OBt or OAt).[2]

Critical Mechanism (The Vilsmeier Catalyst): You must use catalytic DMF. Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the actual species that converts your carboxylic acid to the acid chloride.[2] Without DMF, the reaction with oxalyl chloride is sluggish at room temperature.

VilsmeierMechanism Oxalyl Oxalyl Chloride Intermediate Vilsmeier Reagent (Active Chlorinating Agent) Oxalyl->Intermediate Step 1 DMF DMF (Catalytic) DMF->Intermediate AcidCl 2-Chlorobenzoyl Chloride Intermediate->AcidCl Step 2: Cl Transfer Acid 2-Chlorobenzoic Acid Acid->AcidCl Cycle DMF Regenerated AcidCl->Cycle Cycle->DMF

Figure 2: The catalytic cycle of DMF in acid chloride formation.[1] Without DMF, the activation energy is often too high for sterically hindered acids.[2]

Protocol:

  • Activation: Dissolve 2-chlorobenzoic acid (1.0 equiv) in dry DCM under Nitrogen/Argon.

  • Catalyst: Add catalytic DMF (1–2 drops, or 0.05 equiv). Crucial Step.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur. Stir at RT for 1–2 hours.[2]

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride (which would kill your amine). Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a base (TEA or Pyridine, 1.5 equiv) to the acid chloride solution at 0°C.

  • Monitor: Reaction is usually instantaneous.

Frequently Asked Questions (FAQ)

Q: I used Thionyl Chloride (SOCl₂) and heated it, but my product is black/decomposed. A: Thermal instability is common. The ortho-chloro group can facilitate side reactions at high temperatures (reflux).[1][2] Switch to Oxalyl Chloride at room temperature (Method B). It is milder and the byproducts (CO, CO₂) are gases, leaving a cleaner crude.

Q: Why not just use HATU with more equivalents? A: Adding more HATU often exacerbates the problem. The bulky HATU active ester sits in solution, unable to react with the amine due to the ortho-chloro blockade.[2] Eventually, moisture in the solvent hydrolyzes it back to the starting acid. You are likely seeing "Starting Material" spots on your TLC regardless of how much HATU you add.[2]

Q: Can I use Ghosez's Reagent? A: Yes. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is excellent for generating acid chlorides under neutral conditions .[1][6] Use this if your substrate contains acid-sensitive protecting groups (like Boc or acetals) that might not survive the HCl generated in Method B.[1][2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][7][8] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to T3P and Others. Bachem Technical Guides. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134.[1] Link[1]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.

Sources

Optimization

Technical Support Center: HPLC Separation of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide

Topic: Method Development & Troubleshooting for Aminobenzamide/Pyridine Derivatives Target Molecule: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (ACPB) Audience: Analytical Chemists, Process Chemists, QC Specialists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for Aminobenzamide/Pyridine Derivatives Target Molecule: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (ACPB) Audience: Analytical Chemists, Process Chemists, QC Specialists

Core Directive & Method Strategy

Separating 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (ACPB) presents a classic chromatographic challenge: analyzing a molecule containing both a basic pyridine ring (pKa ~5.2) and a weak aniline base (pKa ~4.0) alongside potentially acidic starting materials (benzoic acid derivatives).

The primary failure mode in analyzing this class of compounds is peak tailing caused by the interaction of the protonated pyridine nitrogen with residual silanols on the silica backbone of HPLC columns.

The "Gold Standard" Protocol: High pH Stability

To ensure robust separation and symmetrical peak shapes, we recommend a High pH (pH 9.5–10.0) approach using hybrid-particle technology. At this pH, the pyridine moiety remains uncharged (neutral), maximizing hydrophobic retention on the C18 phase and eliminating silanol cation-exchange interactions.

Critical Method Parameters (CMP)
ParameterRecommended ConditionRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (3.5 µm or 2.7 µm)Must be chemically stable at pH 10. Traditional silica dissolves > pH 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) Suppresses ionization of the pyridine base; ensures analyte is neutral.
Mobile Phase B Acetonitrile (ACN) Methanol creates higher backpressure; ACN provides sharper peaks for benzamides.
Flow Rate 1.0 mL/min (Standard HPLC)Optimized for 4.6mm ID columns.[1]
Detection UV 254 nm The benzamide core has strong absorbance here.[2]
Gradient 5% B to 95% B over 15 minsBroad scouting gradient to capture polar amines and non-polar dimers.

Impurity Profiling & Origin

Understanding the synthetic pathway is crucial for identifying unknown peaks. The synthesis typically involves coupling 4-amino-2-chlorobenzoic acid with 2-(aminomethyl)pyridine .

Impurity Library
Impurity IDName/StructureOriginRelative Retention (High pH)
Imp-A 2-(aminomethyl)pyridine Unreacted Starting Material (Base)0.2 - 0.3 (Elutes very early, neutral but polar)
Imp-B 4-amino-2-chlorobenzoic acid Unreacted Starting Material (Acid)0.4 - 0.5 (Elutes early, ionized as anion at pH 10)
Target ACPB Product 1.00
Imp-C Des-amino analog De-amination byproduct (degradation)1.1 - 1.2 (More hydrophobic)
Imp-D Bis-acylated Dimer Over-reaction of aniline amine1.3 - 1.5 (Highly hydrophobic)
Impurity Fate Mapping

ImpurityFate SM1 4-amino-2-chloro- benzoic acid Reaction Amide Coupling (EDC/HATU) SM1->Reaction SM2 2-(aminomethyl) pyridine SM2->Reaction Target Target Molecule (ACPB) Reaction->Target Main Path ImpD Impurity D (Dimer) Reaction->ImpD Side Reaction (Excess SM1) ImpB Impurity B (Residual Acid) Reaction->ImpB Incomplete Conversion

Figure 1: Synthetic origin of key impurities. Impurity D arises if the aniline nitrogen on the starting material competes with the pyridine-methyl amine during coupling.

Troubleshooting Guide (FAQ)

Q1: My target peak (ACPB) is tailing significantly (As > 1.5). Why?

Diagnosis: This is the "Pyridine Effect."

  • Cause: If you are running at Low pH (pH 2-3) , the pyridine ring is protonated (

    
    ). These cations interact electrostatically with negatively charged free silanols (
    
    
    
    ) on the column surface.
  • Solution A (Method Change): Switch to the High pH Method (pH 10) described above. The pyridine becomes neutral (

    
    ), eliminating the interaction.
    
  • Solution B (Modifier): If you must use low pH (e.g., for MS compatibility), add 0.1% Triethylamine (TEA) or use a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18), which has a slight positive surface charge to repel the protonated base.

Q2: I see a "Ghost Peak" eluting before the void volume or very early.

Diagnosis: Ion Exclusion or Injection Solvent Mismatch.

  • Cause: If using the High pH method, the acidic impurity (Imp-B) is fully ionized (

    
    ). It is highly polar and repelled by the C18 pores, eluting near the void.
    
  • Fix: Ensure your sample diluent matches the starting mobile phase (5% ACN / 95% Buffer). Do not dissolve the sample in 100% DMSO or MeOH, as this causes "solvent wash-through" where the analyte travels with the solvent plug.

Q3: My retention times are shifting between runs.

Diagnosis: pH Instability or Temperature Fluctuations.

  • Cause: The pKa of the pyridine moiety is ~5.[3]2. If you use an Acetate/Phosphate buffer at pH 5.0, you are working exactly at the pKa, where small pH changes cause massive shifts in ionization state (and thus retention).

  • Fix: Always work 2 pH units away from the pKa .

    • Safe Zones: pH < 3.0 or pH > 7.5.

    • Danger Zone: pH 4.0 – 6.0.

Q4: I cannot resolve the Regioisomer (3-chloro vs 2-chloro).

Diagnosis: Lack of Selectivity.

  • Cause: C18 columns separate primarily by hydrophobicity. Isomers often have identical hydrophobicity.

  • Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl phase and the aromatic rings of the benzamide/pyridine provide alternative selectivity based on the electron density of the rings.

Method Development Logic Flow

Use this decision tree to optimize your separation if the standard protocol fails.

MethodDev Start Start: ACPB Separation CheckpH Is Mobile Phase pH > 8.0? Start->CheckpH HighPH High pH Path (Recommended) CheckpH->HighPH Yes LowPH Low pH Path (Traditional) CheckpH->LowPH No ColumnSel1 Select Hybrid C18 (XBridge/Gemini) HighPH->ColumnSel1 ColumnSel2 Select CSH or End-capped C18 LowPH->ColumnSel2 Tailing Peak Tailing? ColumnSel1->Tailing ColumnSel2->Tailing Fix1 Increase Buffer Conc. or Temp (40°C) Tailing->Fix1 Yes (High pH) Fix2 Add Ion Pair (TFA) or TEA Modifier Tailing->Fix2 Yes (Low pH) Success Method Validated Tailing->Success No Fix1->Success Fix2->Success

Figure 2: Troubleshooting logic for peak shape optimization.

Standard Operating Procedure (SOP) Summary

Objective: Purity analysis of ACPB.

  • Preparation:

    • Buffer: Dissolve 0.79g Ammonium Bicarbonate in 1L Water. Adjust to pH 10.0 with Ammonium Hydroxide. Filter (0.22 µm).

    • Diluent: 50:50 Water:Acetonitrile.

  • System Suitability:

    • Inject Standard (0.5 mg/mL).

    • Requirement: Tailing Factor (T) < 1.3; Theoretical Plates (N) > 5000.

  • Gradient Table:

Time (min)%A (Buffer)%B (ACN)
0.0955
15.0595
18.0595
18.1955
23.0955
  • Reporting: Integrate all peaks > 0.05% area. Calculate % purity by area normalization.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
  • Agilent Technologies. (2018). Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Retrieved from [Link]

  • Dolan, J. W. (2006). pH and Selectivity in Reversed-Phase LC. LCGC North America, 24(11). Retrieved from [Link]

Sources

Troubleshooting

Handling hygroscopic nature of benzamide hydrochloride salts

Welcome to the technical support center for handling benzamide hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling benzamide hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of these compounds. Here, you will find practical troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

Benzamide hydrochloride, like many hydrochloride salts of active pharmaceutical ingredients (APIs), can exhibit hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[1][2] This seemingly simple property can introduce significant variability and error into experimental workflows, impacting everything from accurate weighing to long-term stability.[3][4] Moisture absorption can lead to physical changes such as clumping and deliquescence, as well as chemical degradation through hydrolysis, ultimately compromising the quality and performance of the compound.[5][6]

This guide provides a structured approach to mitigating these challenges, ensuring that you can handle benzamide hydrochloride salts with confidence and precision.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling of benzamide hydrochloride salts.

Q1: My benzamide hydrochloride salt has formed clumps. Can I still use it?

A1: Clumping is a primary indicator of moisture absorption. While the compound may still be usable, it is crucial to first assess the extent of water uptake. The presence of clumps means the mass of the "dry" compound is no longer accurate, as an unknown amount of water has been added. For non-critical applications, you may be able to proceed with caution. However, for quantitative experiments, it is highly recommended to dry the material under vacuum at a suitable temperature (if thermally stable) or to determine the precise water content using methods like Karl Fischer titration.[7] Without this, you risk significant errors in concentration-dependent assays.

Q2: What are the ideal storage conditions for benzamide hydrochloride salts?

A2: To minimize moisture absorption, benzamide hydrochloride salts should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or Drierite.[7] For long-term storage, a controlled low-humidity environment (ideally below 40% relative humidity) is recommended.[8] If the compound is particularly sensitive, storing it in an inert atmosphere, such as in a glovebox or a sealed vial purged with nitrogen or argon, provides the best protection.[7]

Q3: I've noticed variability in my assay results when using the same batch of benzamide hydrochloride. Could hygroscopicity be the cause?

A3: Absolutely. Inconsistent exposure to ambient humidity during weighing and sample preparation can lead to varying degrees of water absorption, resulting in different effective concentrations of your active compound. This is a common source of poor reproducibility in biological and chemical assays. Implementing a consistent and controlled handling procedure for each experiment is critical to minimizing this variability.

Q4: How does moisture absorption affect the stability of benzamide hydrochloride?

A4: Moisture can act as a plasticizer, increasing molecular mobility within the solid state and potentially leading to changes in crystal form.[3] More critically, water can act as a reactant, leading to the hydrolysis of the benzamide functional group or other susceptible moieties in the molecule.[6][9] This chemical degradation can result in a loss of potency and the formation of impurities, compromising the integrity of your sample and the validity of your results.[3] Studies on other hydrochloride salts have shown that they can lose crystallinity and chemical potency when exposed to high humidity over time.[2]

II. Troubleshooting Guides

This section provides structured guidance for common experimental challenges encountered when working with hygroscopic benzamide hydrochloride salts.

Guide 1: Inaccurate or Drifting Balance Readings During Weighing

Problem: The mass reading on the analytical balance continuously increases while weighing your benzamide hydrochloride salt.

Root Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.[10][11]

Troubleshooting Workflow

G cluster_0 Troubleshooting: Drifting Balance Reading start Start: Drifting balance reading observed check_env Is the balance in a low-humidity environment? start->check_env move_balance Relocate balance to a room with controlled humidity (40-60% RH) or use a glovebox. check_env->move_balance No weigh_method Are you using an appropriate weighing technique? check_env->weigh_method Yes move_balance->check_env use_tared_vial Weigh by difference using a tared, sealed vial (e.g., screw-cap vial). weigh_method->use_tared_vial No weighing_paper Avoid weighing paper. Use a glass weighing boat or bottle. weigh_method->weighing_paper Partially speed Is the weighing process fast enough? weigh_method->speed Yes use_tared_vial->speed weighing_paper->speed minimize_exposure Minimize exposure time. Have all utensils and containers ready beforehand. speed->minimize_exposure No re_dry Consider pre-drying the salt if thermal stability allows. speed->re_dry Yes minimize_exposure->re_dry end End: Stable and accurate weighing achieved re_dry->end

Caption: Workflow for troubleshooting unstable balance readings.

Detailed Protocol: Accurate Weighing by Difference
  • Preparation: Place a clean, dry weighing vial with a screw cap on the analytical balance.

  • Taring: Tare the balance with the sealed vial.

  • Sample Addition: Remove the vial from the balance. Quickly add the approximate amount of benzamide hydrochloride salt to the vial and immediately seal it.

  • First Weighing: Place the sealed vial back on the balance and record the mass (Vial + Sample).

  • Transfer: In your experimental setup, quickly open the vial and transfer the powder to your reaction flask or solvent.

  • Second Weighing: Immediately reseal the empty vial and place it back on the balance. Record the final mass (Vial after transfer).

  • Calculation: The exact mass of the transferred sample is the difference between the first and second readings. This method ensures that any moisture absorbed during the brief transfer does not affect the calculated mass.[11]

Guide 2: Preparing Stable Stock Solutions

Problem: Difficulty in preparing a stock solution of a precise concentration, or observing precipitation/cloudiness in the solution over time.

Root Cause: Inaccurate initial mass due to moisture absorption leads to concentration errors. Changes in solubility or degradation due to absorbed water can cause precipitation.

Decision Pathway for Stock Solution Preparation

G cluster_1 Decision Pathway: Stock Solution Preparation start Start: Prepare stock solution kf_needed Is absolute concentration critical? start->kf_needed perform_kf Perform Karl Fischer titration to determine water content. kf_needed->perform_kf Yes weigh_hygroscopically Weigh the salt using the 'Weighing by Difference' protocol. kf_needed->weigh_hygroscopically No correct_mass Adjust weighed mass to account for water content. perform_kf->correct_mass correct_mass->weigh_hygroscopically dissolve Dissolve in an appropriate anhydrous solvent if stability is a concern. weigh_hygroscopically->dissolve store Store the solution in a tightly sealed container, protected from light, and at the recommended temperature. dissolve->store end End: Stable, accurately concentrated stock solution store->end

Caption: Decision-making for preparing accurate stock solutions.

Quantitative Data Summary: Impact of Moisture on Concentration

The following table illustrates the potential error in a stock solution's concentration due to unaccounted moisture absorption.

Assumed Water Content (w/w)Weighed Mass (mg)Actual Mass of Benzamide HCl (mg)Target Concentration (10 mM in 10 mL)Actual Concentration (mM)% Error
0% (Ideal)15.6615.6610.0010.000.0%
2%15.6615.3510.009.80-2.0%
5%15.6614.8810.009.50-5.0%
10%15.6614.1010.009.00-10.0%
(Based on a molecular weight of 156.61 g/mol for Benzamidine Hydrochloride)[12]

III. Best Practices for Handling and Storage

  • Receiving the Compound: Upon receipt, inspect the container seal. If it appears compromised, assume the compound has been exposed to moisture. Store immediately in a desiccator.

  • Aliquotting: To prevent repeated exposure of the entire batch to ambient air, it is best practice to aliquot the powder into smaller, single-use vials under a controlled atmosphere (e.g., a glovebox or by purging with an inert gas).[7]

  • Environmental Control: Whenever possible, handle the compound in an environment with controlled low humidity. If a glovebox is not available, work quickly and efficiently to minimize exposure time.[8][13]

  • Utensil Preparation: Ensure all spatulas, weighing boats, and vials are clean and thoroughly dry before use. Avoid touching containers with bare hands to prevent transferring moisture.[8][10]

  • Documentation: Always record the appearance of the solid (e.g., free-flowing powder, clumps) in your lab notebook. This can be a crucial piece of information when troubleshooting unexpected results later.

By understanding the principles of hygroscopicity and implementing these meticulous handling techniques, you can ensure the accuracy, reliability, and reproducibility of your research involving benzamide hydrochloride salts.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Semantic Scholar. (n.d.). Effect of moisture on solid state stability. [Link]

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  • Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. [Link]

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  • MDPI. (2025, August 22). Air Stability Of Chloride Electrolytes: Moisture Tolerance And Handling Protocols. [Link]

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Reference Data & Comparative Studies

Validation

Crystal Structure Analysis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide: A Comparative Guide

Part 1: Executive Summary & Strategic Context The molecule 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (CAS 954574-19-7) represents a critical pharmacophore in medicinal chemistry, sharing significant structural hom...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

The molecule 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide (CAS 954574-19-7) represents a critical pharmacophore in medicinal chemistry, sharing significant structural homology with Class I HDAC inhibitors like Mocetinostat (MGCD0103) . Unlike simple benzamides, the presence of the ortho-chlorine and the para-amino group creates a unique "push-pull" electronic system that drastically influences its solid-state behavior.

This guide provides a high-level comparative analysis of this molecule's crystal structure properties. Rather than a static data report, this is a methodological framework designed to guide you through the characterization of this compound, comparing its predicted behavior against established structural standards (unsubstituted benzamides and Mocetinostat intermediates).

Why This Analysis Matters
  • Conformational Locking: The 2-chloro substituent is not merely a halogen; it acts as a steric gatekeeper, forcing the amide group out of planarity with the benzene ring.

  • Supramolecular Synthons: The competition between the pyridine nitrogen (acceptor) and the amide group (donor/acceptor) dictates whether the crystal forms dimers or infinite chains—a key determinant of solubility.

  • Drug Developability: Understanding the polymorph landscape of this intermediate is crucial for ensuring batch-to-batch consistency in API synthesis.

Part 2: Comparative Structural Analysis

This section objectively compares the target molecule against two structural baselines: Standard Benzamide (unsubstituted) and Mocetinostat (clinical standard).

Table 1: Structural Feature Comparison
FeatureTarget: 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Standard: N-(pyridin-2-ylmethyl)benzamide Clinical Ref: Mocetinostat (MGCD0103)
Ortho-Substitution 2-Chloro (Steric bulk + Halogen bond potential)Hydrogen (None)2-Amino (H-bond donor)
Amide Planarity Twisted (>20° torsion expected due to Cl)Planar (Conjugated system)Planar (Intramolecular H-bond locks conformation)
Primary Synthon Amide-Pyridine Chain (Catemer)Amide-Amide Dimer (

)
Amide-Zn Chelation (in active site)
Solubility Profile Moderate (Cl increases lipophilicity)High (Polar)Low (Requires salt formation)
X-Ray Challenge Absorption (Cl absorbs Cu K

; requires correction)
Low AbsorptionHigh Scattering Power
Deep Dive: The "Chlorine Twist" Effect

In unsubstituted benzamides, the amide group typically lies coplanar with the phenyl ring to maximize


-conjugation. However, in the target molecule, the 2-chloro substituent  introduces significant steric repulsion with the amide proton or carbonyl oxygen.
  • Prediction: Expect a torsion angle (

    
    ) between the phenyl ring and the amide plane of 30°–60° .
    
  • Impact: This twist disrupts the crystal packing efficiency, potentially lowering the melting point compared to the non-chlorinated analog, but increasing solubility in organic solvents—a desirable trait for process chemistry.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Crystal Growth Screening

Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Principle: The 4-amino group enhances polarity, while the 2-chloro group adds lipophilicity. A binary solvent system is required to balance these forces.

  • Prepare Stock Solution: Dissolve 20 mg of compound in 2 mL of DMF (Dimethylformamide) . Ensure complete dissolution (sonicate if necessary).

  • Antisolvent Diffusion:

    • Place the DMF solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar (20 mL) containing 5 mL of Ethanol or Isopropanol .

    • Seal the outer jar tightly.

  • Observation: Allow to stand undisturbed at 20°C. Ethanol vapors will slowly diffuse into the DMF, lowering solubility gradually.

    • Success Indicator: Prismatic or block-like crystals appear within 3–7 days.

    • Failure Mode: If precipitate forms immediately, reduce concentration to 10 mg/2 mL.

Protocol B: Data Collection Strategy

Objective: Minimize absorption errors caused by the Chlorine atom.

  • Source Selection: Use Mo K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: The Chlorine atom (

      
      ) has an absorption edge near the Cu K
      
      
      
      wavelength, which can cause significant systematic errors in intensity data. Mo radiation penetrates better and reduces absorption effects.
  • Temperature: Collect data at 100 K using a cryostream.

    • Reasoning: Reduces thermal motion of the flexible "pyridin-2-ylmethyl" tail, improving resolution of the methylene linker.

  • Resolution: Aim for

    
     Å resolution to accurately locate the amide Hydrogen atom, which is critical for confirming the H-bond network.
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision pathway for characterizing the solid-state form of this molecule.

CrystalAnalysis Start Compound Synthesis (4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide) Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility MethodA Slow Evaporation (EtOH/MeOH) Solubility->MethodA High Sol MethodB Vapor Diffusion (DMF -> EtOH) Solubility->MethodB Low Sol Check Crystal Quality Check (Polarization Microscopy) MethodA->Check MethodB->Check XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Structure Structure Solution (Space Group Determination) XRD->Structure Analysis1 Check Torsion Angle (Cl Steric Effect) Structure->Analysis1 Analysis2 Check H-Bond Network (Pyridine N vs Amide O) Structure->Analysis2 Outcome1 Form I: Dimer (R2,2(8) Motif) Analysis2->Outcome1 Outcome2 Form II: Catemer (Infinite Chains) Analysis2->Outcome2

Caption: Workflow for crystal structure determination, highlighting the critical branching paths for crystallization and structural classification based on H-bond motifs.

Part 5: References & Authoritative Sources

  • Mocetinostat Structure & Analogues:

    • Title: Structure, Mechanism, and Inhibition of Histone Deacetylases.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.

    • URL:[Link]

  • Commercial Compound Verification:

    • Title: 4-Amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide Product Data.

    • Source: Dana Bioscience / BLDpharm.

  • General Benzamide Crystallography:

    • Title: Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.

    • Source: University of Kentucky X-Ray Crystallography Facility.

    • URL:[Link]

  • Pyridine-Amide Interactions:

    • Title: Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide.[2]

    • Source: Acta Crystallographica / ResearchGate.

    • URL:[Link]

Disclaimer: The structural predictions in this guide are based on crystallographic principles of benzamide derivatives. Experimental verification via SC-XRD is required for definitive characterization.

Sources

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